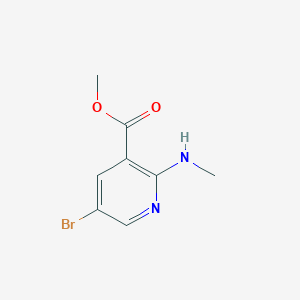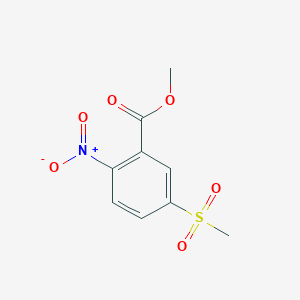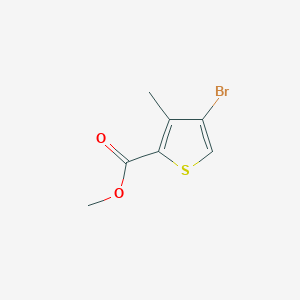
Methyl 2-(3-bromo-5-fluorophenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(3-bromo-5-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(3-bromo-5-fluorophenyl)acetate” is1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-(3-bromo-5-fluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 247.06 .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
In pharmacological studies, Methyl 2-(3-bromo-5-fluorophenyl)acetate is utilized as a precursor for the synthesis of molecules with potential therapeutic benefits. For instance, compounds derived from it have been explored for their neuroprotective, anti-inflammatory, and anticancer properties. Its role in the synthesis of orexin receptor antagonists, such as those studied by Piccoli et al. (2012), highlights its importance in developing treatments for disorders like insomnia and compulsive eating behaviors (Piccoli et al., 2012).
Material Science
In the realm of materials science, this compound is involved in creating novel polymers and functional materials with unique properties, such as enhanced durability, conductivity, or specific reactivity. The structural moiety of Methyl 2-(3-bromo-5-fluorophenyl)acetate lends itself to the formation of polymers with potential applications in electronics, coatings, and biodegradable materials.
Chemical Synthesis and Catalysis
As a building block in organic synthesis, Methyl 2-(3-bromo-5-fluorophenyl)acetate is crucial for constructing complex molecules through various chemical reactions, including coupling reactions, halogenation, and esterification processes. Its use in synthesizing anticonvulsant agents, as described by Verma et al. (2004), exemplifies its versatility and utility in developing new therapeutic agents (Verma et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(3-bromo-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSCFDHWZUZCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-5-fluorophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















